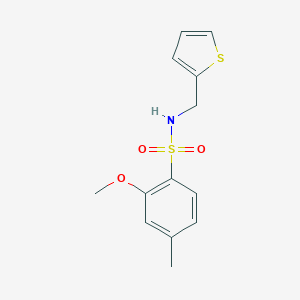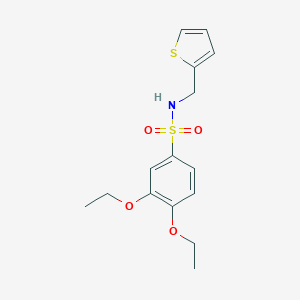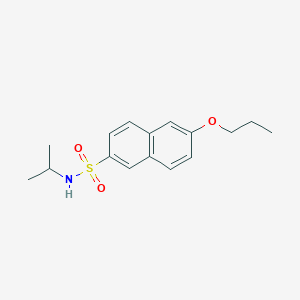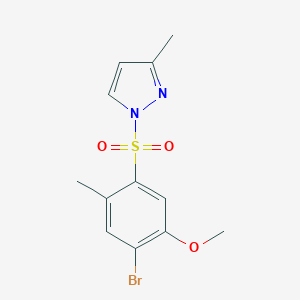![molecular formula C15H14FNO5S B497889 2-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoesäure CAS No. 927637-19-2](/img/structure/B497889.png)
2-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C15H14FNO5S . It is a derivative of benzoic acid, which is characterized by the presence of an ethoxy group, a fluorophenyl group, and a sulfonyl group attached to the amino group .
Molecular Structure Analysis
The molecular structure of “2-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid” can be deduced from its molecular formula, C15H14FNO5S. It consists of a benzoic acid core, with an amino group substituted at the 2-position. This amino group is further substituted with a sulfonyl group, which is attached to a 3-ethoxy-4-fluorophenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.34 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, and spectral data are not provided in the retrieved sources .Wirkmechanismus
EFSA inhibits the activity of carbonic anhydrase by binding to its active site, which results in the reduction of carbon dioxide hydration and the subsequent reduction of bicarbonate ion production. EFSA has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, EFSA has anti-inflammatory effects by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EFSA have been extensively studied. EFSA has been shown to reduce the growth of tumor cells, induce cell cycle arrest, and promote apoptosis. EFSA also has anti-inflammatory effects by reducing the production of inflammatory cytokines. Moreover, EFSA has been shown to reduce the production of reactive oxygen species and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
EFSA has several advantages for lab experiments, including its high purity and stability, its ability to inhibit carbonic anhydrase activity, and its anti-inflammatory effects. However, EFSA also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of EFSA. One direction is to develop more potent and selective inhibitors of carbonic anhydrase based on the structure-activity relationship of EFSA. Another direction is to study the potential use of EFSA in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of EFSA and to evaluate its potential toxicity in vivo.
Conclusion:
In conclusion, EFSA is a sulfonamide derivative that has been widely used in scientific research for its various applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, there are several future directions for the study of EFSA, including the development of more potent and selective inhibitors of carbonic anhydrase and the study of its potential use in the treatment of inflammatory diseases and cancer.
Synthesemethoden
EFSA can be synthesized using various methods, but the most commonly used method is the reaction of 3-ethoxy-4-fluoroaniline with benzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzoic acid to yield EFSA. The synthesis method has been optimized to obtain high yields and purity of EFSA.
Wissenschaftliche Forschungsanwendungen
Kohlenhydratchemie
Die Verbindung wurde in der Kohlenhydratchemie als Schutzgruppe für Hydroxylgruppen eingesetzt. Ihr Design und ihre Synthese wurden speziell für diese Anwendung entwickelt und bieten ein Mittel zum Schutz empfindlicher Hydroxylfunktionalitäten während komplexer Synthesefolgen .
Glykokonjugat-Synthese
Sie dient als basensensitiv Schutzgruppe bei der Synthese von Glykokonjugaten. Dies ist besonders wichtig bei der Synthese von Molekülen mit mehreren Hydroxylgruppen, bei denen die Regioselektivität eine Herausforderung sein kann. Die Verbindung ermöglicht selektive Schutz- und Entschützungsschritte .
Festphasensynthese
Diese Verbindung hat in Festphasensynthesemethoden Anwendung gefunden. Durch den Schutz von Hydroxylgruppen wird der Reinigungsprozess vereinfacht, da eine gründliche Reinigung erst erforderlich ist, wenn die endgültige Zielverbindung vom Harz abgespalten wird .
Synthese von Bausteinen
Bei der Synthese komplexer Moleküle wie 6-Aminohexylgalabiosid wird diese Verbindung verwendet, um das nicht-reaktive 4-OH in einem Galactose-Baustein zu schützen, was ihre Nützlichkeit bei der Herstellung komplizierter molekularer Architekturen unterstreicht .
Orthogonale Schutzgruppenstrategien
Die Verbindung trägt zu orthogonalen Schutzgruppenstrategien bei, die für die selektive Modifikation von Molekülen mit mehreren funktionellen Gruppen entscheidend sind. Dies ermöglicht eine bessere Kontrolle und Effizienz in der synthetischen Chemie .
Peptidsynthese
Obwohl nicht direkt für Peptide erwähnt, können die verwandten Schutzgruppenstrategien, die in der Kohlenhydratchemie verwendet werden, auf die Peptidsynthese übertragen werden. Schutzgruppen, die dieser Verbindung ähneln, werden häufig verwendet, um Aminosäure-Seitenketten während der Peptidmontage zu schützen .
Eigenschaften
IUPAC Name |
2-[(3-ethoxy-4-fluorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-2-22-14-9-10(7-8-12(14)16)23(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIRFYYZRJSZPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B497806.png)





![1-[(4-bromo-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497815.png)
![4-Chloro-1-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B497816.png)
![ethyl 2-isopropyl-5-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B497817.png)


![2-isopropyl-5-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B497822.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497828.png)